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Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical

component of the virus's entry machinery, mediating attachment to host cells. Within gp120, the

third variable loop (V3 loop), spanning approximately amino acid residues 296-331, is of

paramount interest to the scientific community. This guide focuses on a specific fragment of the

V3 loop, the peptide sequence 308-331. This region is a principal neutralizing determinant and

plays a crucial role in the virus's interaction with host cell co-receptors, making it a key target

for the development of vaccines and antiviral therapeutics.

Peptide Sequence and Physicochemical Properties
The amino acid sequence of the HIV-1 gp120 (308-331) peptide, derived from the consensus

sequence of the V3 loop, is as follows:

Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-

Gly[1]

A summary of its key physicochemical properties is provided in the table below. While

experimentally determined values for the isoelectric point and hydrophobicity of this specific

peptide are not readily available in the literature, theoretical values can be calculated using

established algorithms.
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Property Value Method

Molecular Formula C114H199N41O31 Mass Spectrometry

Molecular Weight 2640.11 g/mol Mass Spectrometry

Theoretical Isoelectric Point

(pI)
11.45 Isoelectric Point Calculator

Theoretical Grand Average of

Hydropathicity (GRAVY)
-0.658 Kyte-Doolittle Scale

Biological Role and Significance
The gp120 (308-331) peptide is an integral part of the V3 loop, which undergoes significant

conformational changes upon the initial binding of gp120 to the primary host cell receptor, CD4.

This rearrangement exposes the V3 loop, allowing it to interact with a secondary co-receptor,

typically CCR5 or CXCR4. This co-receptor engagement is a critical step that triggers further

conformational changes in the viral envelope, ultimately leading to the fusion of the viral and

host cell membranes and viral entry.

The sequence of the V3 loop, including the 308-331 region, is a primary determinant of viral

tropism, dictating whether the virus uses CCR5 or CXCR4 for entry. The overall positive charge

of the V3 loop is often associated with CXCR4-utilizing viruses. Given its exposed position after

CD4 binding and its crucial role in co-receptor interaction, the 308-331 peptide region is a

major target for neutralizing antibodies.

Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for
Antibody Detection
This protocol outlines a standard indirect ELISA to detect antibodies specific to the HIV gp120
(308-331) peptide.

Materials:

96-well polystyrene microplate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15565380?utm_src=pdf-body
https://www.benchchem.com/product/b15565380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIV gp120 (308-331) synthetic peptide

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking Buffer (e.g., 3% non-fat milk in PBS)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Serum/antibody samples

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2M H2SO4)

Microplate reader

Procedure:

Coating: Dissolve the HIV gp120 (308-331) peptide in Coating Buffer to a final concentration

of 1-10 µg/mL. Add 100 µL of this solution to each well of the microplate. Incubate overnight

at 4°C or for 2-4 hours at 37°C.

Washing: Discard the coating solution and wash the plate three times with Wash Buffer.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature to block non-specific binding sites.

Washing: Wash the plate as described in step 2.

Sample Incubation: Dilute the serum or antibody samples in Blocking Buffer. Add 100 µL of

the diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

Washing: Wash the plate as described in step 2.

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in

Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and
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incubate for 1 hour at room temperature.

Washing: Wash the plate as described in step 2.

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the

dark at room temperature until a color change is observed (typically 15-30 minutes).

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a

microplate reader.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of antibodies or other inhibitors to neutralize HIV-1 infection of

TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and

β-galactosidase reporter genes.

Materials:

TZM-bl cells

Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

HIV-1 pseudovirus stock

Serum/antibody/peptide samples

DEAE-Dextran solution

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells

per well in 100 µL of complete growth medium. Incubate overnight at 37°C.
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Sample Dilution: Prepare serial dilutions of the test samples (e.g., purified antibodies, serum,

or the gp120 (308-331) peptide) in complete growth medium.

Virus-Sample Incubation: In a separate plate, mix 50 µL of the diluted samples with 50 µL of

HIV-1 pseudovirus (pre-titrated to yield a desired level of luciferase activity). Incubate for 1

hour at 37°C.

Infection: After the incubation, add 100 µL of the virus-sample mixture to the wells containing

the TZM-bl cells. Also, include wells with virus only (virus control) and cells only (background

control). Add DEAE-Dextran to a final concentration that enhances infection (typically 10-20

µg/mL).

Incubation: Incubate the plate for 48 hours at 37°C.

Lysis and Luciferase Measurement: After 48 hours, remove the medium from the wells and

add 100 µL of cell lysis buffer. After a short incubation, transfer the lysate to a black 96-well

plate and add 100 µL of luciferase assay reagent to each well.

Reading: Immediately measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of neutralization by comparing the relative light units

(RLU) of the sample wells to the virus control wells after subtracting the background. The

IC50 value is the concentration of the sample that causes a 50% reduction in RLU.

Visualizations
HIV-1 Entry Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 entry process, highlighting the role

of the gp120 V3 loop.
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HIV-1 entry pathway highlighting the role of the V3 loop.

Experimental Workflow for Neutralization Assay
The following diagram outlines the workflow for the TZM-bl based HIV-1 neutralization assay.
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Workflow for the TZM-bl HIV-1 neutralization assay.
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Conclusion
The HIV-1 gp120 (308-331) peptide represents a critical epitope within the V3 loop, central to

the mechanism of viral entry and a primary target for the host immune response.

Understanding its physicochemical properties, biological function, and the experimental

methods to study its interactions is essential for the rational design of novel HIV-1 vaccines and

therapeutics. This guide provides a foundational overview for researchers dedicated to

combating the HIV/AIDS pandemic. Further investigation into the specific binding kinetics and

inhibitory concentrations of this peptide will be invaluable in advancing these efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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